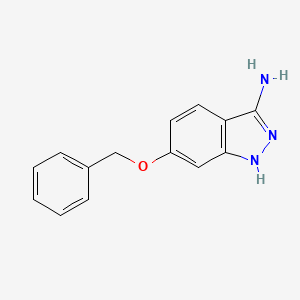

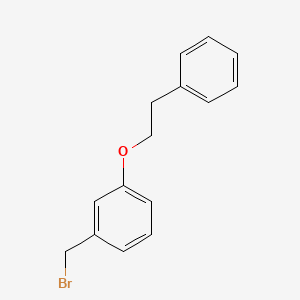

1-(Bromomethyl)-3-(2-phenylethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

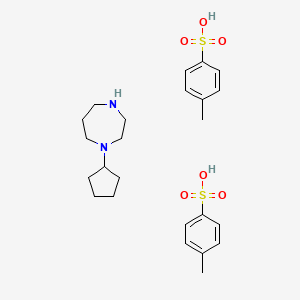

1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a useful research compound. Its molecular formula is C15H15BrO and its molecular weight is 291.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Synthesis of Branched Polymers : A study by Kobayashi, Sumi, and Konishi (2012) described the synthesis of a branched poly(phenylene ethylene) with bromomethyl groups, demonstrating the potential of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene derivatives in polymer chemistry. This study indicated that these compounds could be functionalized using unreacted bromomethyl groups, offering a pathway for creating functionalized polymers with enhanced processability (Kobayashi, Sumi, & Konishi, 2012).

Electro-Synthetic Reactions : Habibi, Pakravan, and Nematollahi (2014) explored the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of 1,4-hydroquinone, revealing a green and efficient synthetic route for producing certain organic compounds. This research demonstrated the utility of bromomethyl benzene derivatives in electro-synthetic reactions (Habibi, Pakravan, & Nematollahi, 2014).

In Polymer Science

- Polymer Characterization : Cianga and Yagcı (2002) utilized 1,4-Dibromo-2,5-bis(bromomethyl)benzene in the atom transfer radical polymerization of styrene, leading to the synthesis of comb-like polyphenylenes. Their research provided insights into the use of bromomethyl benzene derivatives in the development and characterization of new polymers (Cianga & Yagcı, 2002).

Applications in Material Science

- Development of Photovoltaic Devices : Hiorns, Cloutet, Ibarboure, Vignau, Lemaître, Guillerez, Absalon, and Cramail (2009) proposed a novel class of macromolecules containing a high fraction of fullerene for photovoltaic applications. The study highlighted the potential of bromomethyl benzene derivatives in the synthesis of innovative materials for renewable energy applications (Hiorns et al., 2009).

In Catalysis

- Catalytic Activity in Heck Reaction : Das, Singh, Singh, and Singh (2010) discussed the use of 1,2,4,5-Tetrakis(phenyselenomethyl)benzene in forming homodinuclear complexes of Pd(II) and Ru(II), which showed high catalytic activity for Heck reactions. This research opens avenues for using bromomethyl benzene derivatives in catalysis (Das, Singh, Singh, & Singh, 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their potential as multi-target directed ligands in the treatment of alzheimer’s disease . These compounds are designed to inhibit acetylcholinesterases (AChEs), which play a crucial role in nerve signal transmission .

Biochemical Pathways

Similar compounds have been shown to inhibit acetylcholinesterases (aches), which play a key role in the cholinergic system . Inhibition of AChEs can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Result of Action

If it acts similarly to related compounds, it may enhance cholinergic transmission by inhibiting aches, potentially leading to improved cognitive function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene. For instance, the compound’s stability could be affected by the pH of its environment .

Análisis Bioquímico

Biochemical Properties

1-(Bromomethyl)-3-(2-phenylethoxy)benzene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or modification of protein function. Additionally, the phenylethoxy group can engage in hydrophobic interactions with biomolecules, further influencing their activity. For example, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The bromomethyl group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme activity and subsequent alterations in metabolic pathways. Furthermore, the phenylethoxy group can bind to hydrophobic pockets in proteins, affecting their conformation and function . These binding interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of bromide ions and other degradation products . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular responses without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidative reactions, leading to the formation of hydroxylated metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on its affinity for different cell types and organelles.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals . For example, this compound has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function and metabolism.

Propiedades

IUPAC Name |

1-(bromomethyl)-3-(2-phenylethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSWDBJVHAWHEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1373389.png)

![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)

![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)